4-(Trifluoromethoxy)butyronitrile, 97%
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXOKOJKGITLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)COC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 4 Trifluoromethoxy Butyronitrile and Its Precursors
Established Synthetic Pathways to Trifluoromethoxy-Containing Aliphatic Scaffolds
The introduction of the trifluoromethoxy (–OCF₃) group into aliphatic molecules is a significant challenge in fluorine chemistry due to the inherent properties of the group and its precursors. Various strategies have been developed, leveraging nucleophilic, radical, and oxidative pathways to achieve this transformation.
Nucleophilic Trifluoromethoxylation Strategies
Nucleophilic trifluoromethoxylation involves the use of a trifluoromethoxide anion (⁻OCF₃) source to displace a suitable leaving group on an aliphatic substrate. A significant challenge in this approach is the instability of the ⁻OCF₃ anion. acs.org To overcome this, methods often rely on the in situ generation of the nucleophile. Silver(I) trifluoromethoxide (AgOCF₃), generated from reagents like trifluoromethyl 4-methylbenzenesulfonate (B104242) and silver fluoride (B91410) (AgF), can be trapped by carbocations to form the desired C-O bond. nih.gov This strategy is particularly effective in synergistic systems, for instance, where a photocatalyst generates a benzylic carbocation that is subsequently trapped by the in situ-formed AgOCF₃. nih.gov While powerful, these nucleophilic methods are often limited by the need for a pre-functionalized starting material containing a good leaving group. acs.org
Radical Trifluoromethoxylation Approaches
Radical-based methods have emerged as a powerful alternative for creating C–OCF₃ bonds, often allowing for the direct functionalization of C–H bonds under mild conditions. nih.gov These approaches utilize reagents that serve as sources for the trifluoromethoxy radical (•OCF₃).
A prominent reagent is bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃), which can be activated by visible light photoredox catalysis or through TEMPO catalysis to generate •OCF₃ radicals. nih.govresearchgate.netfu-berlin.de These radicals can then engage with (hetero)aromatic compounds and, by extension, aliphatic systems with activated C-H bonds. nih.govfu-berlin.de Another class of reagents includes pyridinium-based compounds, such as N-trifluoromethoxy-4-cyanopyridinium salts, which fragment upon photo-induced electron transfer to release the •OCF₃ radical. acs.orgdntb.gov.ua This radical can be intercepted by substrates like enol carbonates (derived from ketones), leading to α-trifluoromethoxylated products. acs.org Mechanistic studies suggest these reactions can proceed through a radical chain process, which is crucial for achieving useful synthetic yields. acs.org
| Reagent Class | Activation Method | Mechanism | Key Feature |
| Bis(trifluoromethyl)peroxide (BTMP) | Visible Light Photoredox Catalysis, TEMPO Catalysis | Radical C-H Abstraction/Addition | Accessible from inexpensive bulk chemicals. nih.govfu-berlin.de |
| Pyridinium (B92312) N-Oxides/Salts | Visible Light Photoredox Catalysis | Radical Addition to π-systems | Bench-stable reagents enabling diverse functionalization. acs.orgdntb.gov.ua |
| Azole-based Compounds | Photoredox Catalysis | Radical C-H Trifluoromethoxylation | Efficient for catalytic C-H functionalization of arenes. acs.org |
This table provides an overview of common reagent classes for radical trifluoromethoxylation.
Oxidative and Reductive Approaches in Trifluoromethoxylation
Oxidative trifluoromethoxylation provides a pathway where both the substrate and the trifluoromethoxylating agent can be nucleophilic in nature, with the reaction being driven by an external oxidant. acs.org For instance, silver-catalyzed oxidative trifluoromethoxylation of alkylsilanes and alkyl trifluoroborates has been achieved using trifluoromethyl arylsulfonates (TFMS) as the OCF₃ source in the presence of an oxidant like Selectfluor. mdpi.comnih.gov
Photoredox catalysis often involves oxidative or reductive quenching cycles. In an oxidative quenching cycle, an excited-state photocatalyst is quenched by an electron-rich substrate, generating a radical cation. This intermediate can then react with a trifluoromethoxy source. Conversely, in a reductive quenching cycle, the excited photocatalyst is reduced by a reagent, which can then initiate a radical process. nih.gov For example, a photocatalyst can trigger the fragmentation of a pyridinium reagent to produce an •OCF₃ radical, which adds to an arene; the resulting cyclohexadienyl radical is then oxidized to the final product. mdpi.com Such oxidative and reductive strategies are central to modern photocatalytic methods for forming C-O bonds. nih.gov
Precursor Functionalization and Subsequent Trifluoromethoxylation
This strategy involves introducing a functional group onto the aliphatic scaffold that can be subsequently converted into a trifluoromethoxy group. A notable example is the oxidative desulfurization-fluorination of xanthates. mdpi.com In this two-step process, an aliphatic alcohol is first converted to its corresponding xanthate. Treatment of the xanthate with a fluoride source (like pyridine-HF) and an oxidant (such as 1,3-dibromo-5,5-dimethylhydantoin) affords the desired trifluoromethyl ether in good to excellent yields. mdpi.com
Another approach involves the preparation of precursor molecules like N-(hetero)aryl-N-hydroxylamines, which can undergo regioselective trifluoromethoxylation. mdpi.com Although this method is limited by the need to prepare the specific precursor and often directs the OCF₃ group to a specific position (e.g., ortho to the amino group), it highlights the utility of precursor functionalization in directing complex reactions. mdpi.com
Advanced Synthetic Approaches to Butyronitrile (B89842) Derivatives
The butyronitrile core of the target molecule can be synthesized through various methods, including functional group transformations on a C4 skeleton or by building the carbon chain while introducing the nitrile functionality.
Cyanoalkylation and Homologation Strategies
Cyanoalkylation involves the simultaneous formation of a C-C bond and the introduction of a cyano group. A classic example applicable to the synthesis of substituted butyronitriles is the Michael addition of a carbanion to acrylonitrile (B1666552). For instance, p-nitrotoluene can be deprotonated with a base like sodium hydroxide (B78521) in an aprotic polar solvent such as dimethylformamide (DMF), and the resulting anion can react with acrylonitrile to yield 4-(p-nitrophenyl)butyronitrile. google.com This method demonstrates a direct route to γ-arylbutyronitriles from readily available starting materials. google.com
Industrially, butyronitrile is prepared via the ammoxidation of n-butanol. wikipedia.org This process involves reacting the alcohol with ammonia (B1221849) and oxygen at high temperatures over a catalyst, directly converting the C₄H₉OH unit into the C₃H₇CN structure. wikipedia.org A related laboratory-scale synthesis involves the ammonolysis of butanol over a molybdenum nitride (Mo₂N) catalyst, which proceeds via the initial dehydrogenation of butanol to butyraldehyde, followed by imine formation with ammonia and subsequent dehydrogenation to butyronitrile. osti.gov The same catalyst can also effect the dehydrogenation of butylamine (B146782) to butyronitrile. osti.gov
| Method | Starting Material(s) | Reagents/Conditions | Key Aspect |
| Ammoxidation | n-Butanol, Ammonia, Oxygen | Catalyst, High Temperature | Industrial-scale, direct conversion of alcohol to nitrile. wikipedia.org |
| Ammonolysis/ Dehydrogenation | n-Butanol or Butylamine, Ammonia | Mo₂N Catalyst, 573 K | High-yield conversion via aldehyde/imine intermediates. osti.gov |
| Michael Addition | Activated Alkane (e.g., p-nitrotoluene), Acrylonitrile | Base (e.g., NaOH), Aprotic Solvent (e.g., DMF) | Builds carbon chain and adds nitrile group in one step. google.com |
This table summarizes key synthetic strategies for preparing the butyronitrile scaffold.
Catalytic Cyanation Methods in Aliphatic Systems
The introduction of a nitrile group onto an aliphatic chain is a fundamental transformation in organic synthesis. Modern catalytic methods have largely superseded older techniques that often required harsh conditions or stoichiometric use of toxic cyanide reagents. taylorandfrancis.com Transition-metal catalysis, particularly with nickel and copper, has emerged as a powerful tool for the cyanation of unactivated alkyl electrophiles.
Nickel-catalyzed cyanation reactions can effectively convert primary and secondary alkyl halides or mesylates into the corresponding nitriles using zinc cyanide (Zn(CN)₂), a less toxic cyanide source. organic-chemistry.org These methods often exhibit broad functional group tolerance, which would be crucial for substrates containing the trifluoromethoxy group. organic-chemistry.org For the synthesis of 4-(Trifluoromethoxy)butyronitrile, a plausible precursor such as 1-bromo-3-(trifluoromethoxy)propane could be subjected to a nickel-catalyzed cyanation. A key aspect of this reaction's success is often the in situ generation of a more reactive alkyl iodide intermediate. organic-chemistry.org
Recently, electrophotochemical metal-catalyzed protocols have provided a sustainable alternative for the decarboxylative cyanation of aliphatic carboxylic acids. nih.gov This approach directly converts readily available carboxylic acids into alkylnitriles under mild conditions, avoiding harsh reagents. nih.gov Another innovative, cyanide-free approach involves chemo-enzymatic cascades, where aldehydes are converted to nitriles. rsc.org Such a process could start from 4-(trifluoromethoxy)butanal, which would be condensed with hydroxylamine (B1172632) and subsequently dehydrated by an aldoxime dehydratase enzyme to yield the target nitrile. rsc.org
| Catalyst System | Cyanide Source | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Nickel Complex | Zn(CN)₂ | Alkyl Mesylates | Good functional group tolerance; compatible with heterocycles. | organic-chemistry.org |
| Nickel/n-Bu₄NCl | Zn(CN)₂ | Alkyl Chlorides/Bromides | Effective for primary and secondary alkyl halides. | organic-chemistry.org |
| Ce/Cu (Electrophotochemical) | Not specified | Aliphatic Carboxylic Acids | Sustainable; mild conditions; avoids chemical oxidants. | nih.gov |
| Aldoxime Dehydratase (Enzymatic) | (from Aldoxime) | Aldehydes | Greener, cyanide-free route; biphasic system to protect enzyme. | rsc.org |
| CuCN/phen (Catalytic Sandmeyer) | KCN | Aryl Diazonium Salts | Effective for aryl nitriles; yield depends on substituents. | bohrium.com |
Multi-Component Reactions and Cascade Processes for Butyronitrile Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. researchgate.netrug.nl Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction occurs as a consequence of the functionality formed in the previous step, enable the rapid construction of intricate molecular architectures from simple precursors. rsc.org
For the synthesis of butyronitrile scaffolds, MCRs such as the Strecker and Ugi reactions provide powerful platforms. nih.govorganic-chemistry.org The Strecker synthesis, one of the first described MCRs, combines an aldehyde, an amine, and a cyanide source to produce α-amino nitriles. nih.gov While not directly yielding a simple butyronitrile, variations and subsequent transformations could be envisioned.
More relevant are cascade processes that build the desired carbon skeleton and terminate with a cyanation step or incorporate a nitrile-containing building block. Radical cascade reactions have emerged as a versatile tool, where the cyano group can act as a radical acceptor to facilitate the formation of carbocyclic and heterocyclic structures. rsc.org Enzymatic cascades have also been developed, leveraging the natural metabolic pathways of nitrile-containing compounds to perform selective transformations. researchgate.net For instance, a multi-enzymatic system could be designed to build a carbon chain and subsequently convert a terminal functional group into a nitrile. rsc.orgresearchgate.net
The industrial synthesis of butyronitrile itself is achieved via the ammoxidation of n-butanol, a continuous gas-phase reaction that combines the alcohol, ammonia, and oxygen over a catalyst to form the nitrile and water. wikipedia.org This highlights how cascade-like processes are implemented on a large scale.
Convergent and Divergent Synthetic Routes to 4-(Trifluoromethoxy)butyronitrile
The design of a synthetic route can be categorized as either convergent or divergent. A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together late in the synthesis. rsc.org A divergent synthesis starts from a common intermediate that is transformed into a variety of structurally related compounds. nih.govrsc.org
For 4-(Trifluoromethoxy)butyronitrile, a convergent approach would be highly strategic. This would involve the synthesis of a trifluoromethoxylated building block and a separate four-carbon chain containing a nitrile or a precursor group, followed by their coupling. For example, a C₃-fragment bearing the trifluoromethoxy group could be coupled with a C₁-synthon containing the cyanide.
A divergent route could start from a common precursor, such as 4-hydroxybutyronitrile. This intermediate could then be subjected to various trifluoromethoxylation methods to install the OCF₃ group, or alternatively, be used to synthesize other functionalized butyronitriles. rsc.orgresearchgate.net
Strategic Integration of Trifluoromethoxy and Nitrile Moieties via C-C and C-X Bond Formation
The synthesis of 4-(Trifluoromethoxy)butyronitrile requires the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. numberanalytics.com The introduction of the trifluoromethoxy group and the nitrile group are the key challenges.
Trifluoromethoxy Group Installation (C-O Bond Formation): The trifluoromethoxy group is notoriously difficult to install due to the instability of the corresponding trifluoromethoxide anion. mdpi.com Modern methods often rely on electrophilic trifluoromethylating reagents or photoredox catalysis. nih.govnih.gov Visible-light photoredox catalysis, in particular, has enabled the formation of C–OCF₃ bonds under mild conditions, making it suitable for late-stage functionalization. nih.gov Continuous flow technology has also been employed to safely generate and use trifluoromethoxy anions from abundant precursors for nucleophilic reactions. acs.org
Nitrile Group Installation (C-C Bond Formation): The nitrile group is typically introduced via nucleophilic substitution with a cyanide salt (a C-X bond formation where X is the leaving group) or through C-C bond formation via hydrocyanation. organic-chemistry.org Nickel-catalyzed hydrocyanation of internal olefins provides a regioselective route to aliphatic nitriles. organic-chemistry.org A convergent strategy could involve the coupling of a trifluoromethoxylated alkyl halide with a cyanide source, a classic C-X bond formation. Alternatively, a C-C bond-forming cross-coupling reaction, such as a nickel-catalyzed reductive coupling, could unite an alkyl fragment with a cyano-containing fragment. researchgate.net
Diastereo- and Enantioselective Synthesis Methodologies
While 4-(Trifluoromethoxy)butyronitrile itself is achiral, the methodologies for synthesizing substituted butyronitrile scaffolds often require precise control over stereochemistry. Enantioselective synthesis of chiral nitriles is of great interest for drug discovery. acs.org
Several strategies have been developed for the asymmetric synthesis of chiral nitriles:
Catalytic Asymmetric Michael Additions: The enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines to electrophiles, catalyzed by chiral N,N'-dioxide-Co(II) complexes, can construct quaternary carbon centers bearing a nitrile group with high efficiency. nih.gov
Phase-Transfer Catalysis: Synergistic catalysis combining palladium with a chiral phase-transfer catalyst (PTC) enables the enantioselective synthesis of acyclic nitriles. acs.org The chiral PTC interacts with the α-cyano carbanion via ion-pairing to control the stereochemical outcome. acs.org
Cyanide-Free Enantioselective Routes: To avoid using toxic cyanide, methods have been developed where a different functional group is transformed into the nitrile at a later stage. For example, a metal-catalyzed enantioselective hydroarylation of an alkene can introduce a heterocyclic component that is later converted to the nitrile moiety. acs.org
These diastereoselective and enantioselective methods are crucial for building libraries of complex, chiral butyronitrile derivatives for pharmaceutical applications. beilstein-journals.orgnih.govacs.org
| Reaction Type | Catalyst System | Key Feature | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Michael Addition | Chiral N,N'-dioxide-Co(II) complex | Constructs quaternary carbon centers. | Not specified | nih.gov |
| Intramolecular Allylic Cyanation | [Pd(allyl)Cl]₂ / Chiral Phosphine (B1218219) Ligand / Chiral PTC | Synergistic Pd and phase-transfer catalysis. | Not specified | acs.org |
| Strecker Synthesis | Chiral Bicyclic Guanidine | Catalytic enantioselective addition of HCN to imines. | Not specified | nih.gov |
| Cycloaddition | N-Heterocyclic Carbene (NHC) | Synthesizes chiral pyrazoles with nitrile groups. | up to 82% ee | acs.org |
Optimization and Scale-Up Considerations in Academic Synthesis
Translating a synthetic route from a small-scale academic laboratory setting to a larger, potentially industrial, scale requires careful optimization and consideration of several factors. labmanager.com The initial lab-scale synthesis serves to demonstrate feasibility, but scale-up introduces new challenges related to reaction time, heat transfer, and safety. labmanager.com
Key considerations for the scale-up of a synthesis like that of 4-(Trifluoromethoxy)butyronitrile include:
Process Robustness: The reaction must be tested for its sensitivity to variations in temperature, concentration, and reagent purity. What happens if a reaction temperature of 150°C fluctuates in a large plant reactor? Such "edge of failure" testing is crucial. labmanager.com
Heat Management: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous on a large scale. The much lower surface-area-to-volume ratio of large reactors makes heat dissipation less efficient. labmanager.com
Flow Chemistry: Transitioning from traditional batch processing in round-bottom flasks to continuous flow chemistry can offer significant advantages. Flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when handling hazardous reagents or intermediates. acs.org This has been demonstrated for the generation of trifluoromethoxy anions. acs.org
Team and Analytics: Successful scale-up requires a multidisciplinary team of chemists, chemical engineers, and analytical scientists. Analytical methods must be robust and transferable to the production environment to ensure the final product meets all specifications. labmanager.com
Sustainability and Cost: The choice of reagents and solvents becomes critical on a larger scale. The cost of starting materials, catalysts, and solvents, along with the environmental impact of waste streams, must be carefully evaluated. acs.org
For academic synthesis, demonstrating scalability, even to the gram-scale, adds significant value to a new methodology, proving its practical utility. acs.org
Elucidation of Reaction Mechanisms and Kinetics in 4 Trifluoromethoxy Butyronitrile Chemistry
Mechanistic Investigations of Trifluoromethoxylation Reactions Relevant to the Compound
The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules is a pivotal step in the synthesis of compounds like 4-(Trifluoromethoxy)butyronitrile. The unique electronic properties of this group, stemming from the high electronegativity of fluorine atoms, necessitate specific synthetic strategies. Mechanistic studies have revealed several key pathways, including radical, transition-metal-catalyzed, and ionic processes.
Radical trifluoromethoxylation often involves the generation of a trifluoromethyl radical (•CF₃) or a trifluoromethoxyl radical (•OCF₃), which then reacts with a suitable substrate. nih.govrsc.org The generation of these radicals can be achieved through various methods, including the use of initiators or photoredox catalysis. acs.orgyoutube.com
A common strategy involves the single-electron transfer (SET) to a precursor reagent, which then fragments to release the reactive radical species. youtube.com For instance, reagents like N-trifluoromethoxy-pyridinium salts can undergo reduction to generate the •OCF₃ radical. acs.org Similarly, sodium trifluoromethanesulfinate (Langlois' reagent) can decompose upon oxidation to produce a •CF₃ radical. youtube.com
Once generated, the radical propagates through a chain mechanism. In the context of forming a molecule like 4-(Trifluoromethoxy)butyronitrile, a plausible pathway could involve the radical addition to a precursor like 3-butenenitrile. The electrophilic •CF₃ radical, for example, would readily add to an electron-deficient alkene. beilstein-journals.org
A proposed radical mechanism for the formation of the C-OCF₃ bond can be summarized as follows:
Initiation : A radical initiator or photocatalyst generates the reactive trifluoromethyl or trifluoromethoxyl radical from a stable precursor. nih.govyoutube.com For example, a SET from an N-aryl-N-hydroxylamine anion to a Togni-type reagent can generate a •CF₃ radical. nih.gov
Propagation : The generated radical adds to a substrate. Experimental evidence, such as radical trapping experiments using TEMPO and BHT, confirms the intermediacy of these radical species. nih.gov
Termination : The radical chain is terminated through recombination or other pathways.
The chemoselectivity of these reactions can be high, though the reaction conditions must be carefully controlled to avoid undesired side reactions. acs.org
Transition metals, particularly copper, palladium, and silver, are pivotal in catalyzing trifluoromethoxylation reactions, often proceeding through mechanisms distinct from purely radical pathways. nih.govnih.gov These methods can offer improved selectivity and functional group tolerance.
Copper-Catalyzed Mechanisms: Copper-mediated reactions are among the most studied for C-CF₃ and by extension, C-OCF₃ bond formation. nih.govacs.org A general mechanistic cycle often involves the oxidation state changes of copper (e.g., Cu(I)/Cu(III) or Cu(I)/Cu(II)). A plausible mechanism for the copper-catalyzed oxytrifluoromethylation of an alkene involves:
Activation of a trifluoromethylating agent (like a Togni reagent) by a Cu(I) species to generate a •CF₃ radical and a Cu(II) species. acs.org
The •CF₃ radical adds to the alkene, forming a carbon-centered radical intermediate. acs.org
This radical intermediate is then trapped by the Cu(II)-complex, followed by reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. acs.org
Alternatively, direct oxidative trifluoromethylation can occur where a nucleophilic CF₃ source (e.g., TMSCF₃) and a nucleophilic substrate react in the presence of a copper catalyst and an oxidant. nih.gov
Palladium-Catalyzed Mechanisms: Palladium catalysts are widely used for cross-coupling reactions. The synthesis of aryl trifluoromethoxides can be achieved via Pd-catalyzed displacement of triflate groups with cyanide ions, showcasing the utility of palladium in reactions involving related functional groups. researchgate.net For the formation of an alkyl-OCF₃ bond, a Pd-catalyzed pathway might involve the oxidative addition of an alkyl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethoxide source and subsequent reductive elimination.
The table below summarizes key features of transition metal systems relevant to trifluoromethoxylation.
Interactive Table 1: Transition Metals in Trifluoromethoxylation Reactions
| Metal Catalyst | Common Oxidation States | Typical Reagents | Mechanistic Hallmark | Relevant Citations |
|---|---|---|---|---|
| Copper (Cu) | Cu(I), Cu(II), Cu(III) | Togni Reagents, TMSCF₃, Grushin Reagent | Radical relay; Oxidative C-H functionalization | nih.govacs.orgacs.org |
| Palladium (Pd) | Pd(0), Pd(II), Pd(IV) | Aryl Halides/Triflates | Cross-coupling cycles; Reductive elimination | researchgate.netbohrium.com |
| Silver (Ag) | Ag(I) | Togni Reagents | Often used as an oxidant or co-catalyst | acs.org |
| Rhodium (Rh) | Rh(I), Rh(III) | Wilkinson's Catalyst (for hydrogenation) | Oxidative addition to C-H or C-X bonds | researchgate.netacs.orgnih.gov |
Nucleophilic and Electrophilic Activation Mechanisms
Beyond radical and metal-catalyzed pathways, trifluoromethoxylation can proceed through ionic mechanisms involving nucleophilic or electrophilic species. youtube.com The choice of mechanism depends on the nature of the trifluoromethoxylating agent and the substrate.
Nucleophilic Mechanisms: These reactions typically involve a "CF₃O⁻" synthon, although a free trifluoromethoxide anion is highly unstable. Reagents like potassium trifluoromethoxide (KOCF₃), often generated in situ, can act as nucleophiles. The reaction would proceed via a standard nucleophilic substitution (Sₙ2) on a suitable electrophilic substrate, such as an alkyl halide or tosylate (e.g., 4-halobutyronitrile), to form the C-OCF₃ bond. The challenge lies in the generation and handling of the potent nucleophilic OCF₃ source.
Electrophilic Mechanisms: These pathways utilize reagents that deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate. nih.gov Hypervalent iodine reagents and N-trifluoromethoxy-pyridinium salts are common examples of electrophilic trifluoromethoxylating agents. acs.org The mechanism often involves the attack of a nucleophile (such as an enolate, an alcohol, or an electron-rich aromatic ring) on the electrophilic oxygen atom of the reagent. Computational and experimental studies support pathways involving the heterolytic cleavage of an N–OCF₃ bond, generating a short-lived ion pair that rapidly recombines. nih.gov
Mechanistic Aspects of Nitrile Group Transformations
The nitrile (or cyano) group is a versatile functional handle in organic synthesis. researchgate.net Its carbon-nitrogen triple bond can undergo a variety of transformations, including nucleophilic addition, reduction, and hydrolysis, allowing for interconversion into other valuable functional groups like amines, aldehydes, ketones, and carboxylic acids. bohrium.comchemistrysteps.comnumberanalytics.com
The reactivity of the nitrile group is dictated by the polarization of the C≡N bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic. researchgate.netchemistrysteps.com This allows for a range of reactions.
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds via an amide intermediate. chemistrysteps.com
Acid-Catalyzed Mechanism : The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com
Base-Catalyzed Mechanism : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. Proton transfer leads to an imidic acid, which tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt. chemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comnumberanalytics.comlibretexts.org
With LiAlH₄ : The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The first addition forms an imine anion, which is stabilized as an aluminum complex. A second hydride addition yields a dianion, which upon aqueous workup is protonated to the primary amine. libretexts.org
Using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can stop the reaction at the imine stage, which is then hydrolyzed upon workup to yield an aldehyde. chemistrysteps.comvanderbilt.edu
Addition of Organometallics: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis. chemistrysteps.com The mechanism involves nucleophilic addition of the organometallic reagent to the C≡N triple bond, forming an imine salt intermediate. This intermediate is stable to further addition and is hydrolyzed during aqueous workup to the corresponding ketone. libretexts.org
Catalysis plays a crucial role in enhancing the efficiency and selectivity of nitrile transformations. bohrium.com Both homogeneous and heterogeneous catalysts are employed.
Catalytic Hydration to Amides: Transition metal complexes are effective for the selective hydration of nitriles to amides, avoiding over-hydrolysis to the carboxylic acid. mdpi.com Platinum, ruthenium, and palladium catalysts are commonly used. bohrium.com For example, the Parkins catalyst, a platinum(II) hydride complex, operates through a proposed mechanism where protonation of the hydride ligand creates a vacant coordination site for the nitrile. An intramolecular nucleophilic attack by a ligand-bound hydroxide group on the coordinated nitrile forms a metallacyclic intermediate, which upon hydrolysis releases the amide and regenerates the catalyst. mdpi.com
Catalytic Hydrogenation to Amines: The reduction of nitriles to amines can be achieved using heterogeneous catalysts like Raney nickel, palladium on carbon (Pd/C), or homogeneous catalysts such as those based on rhodium (e.g., Wilkinson's catalyst) or cobalt. researchgate.netacs.org Cobalt nanoparticles have shown high performance and selectivity for the hydrogenation of nitriles to primary amines under mild conditions. acs.org Mechanistic studies suggest that these catalysts facilitate the dissociative adsorption of H₂ and the coordination of the nitrile group, followed by sequential hydrogenation of the C≡N triple bond. acs.org
The table below details common catalytic systems for nitrile modifications.
Interactive Table 2: Catalytic Systems for Nitrile Group Transformations
| Transformation | Catalyst Type | Metal/Catalyst Example | Mechanistic Role | Relevant Citations |
|---|---|---|---|---|
| Hydration (to Amide) | Homogeneous | Platinum(II) Hydride Complex | Coordination of nitrile, intramolecular nucleophilic attack | mdpi.com |
| Heterogeneous | Gold or Palladium Nanoparticles | Activation of nitrile and water on the metal surface | bohrium.com | |
| Hydrolysis (to Ketone) | Homogeneous | Palladium Complexes | Coordination and activation for nucleophilic attack | bohrium.com |
| Hydrogenation (to Amine) | Homogeneous | Wilkinson's Catalyst (Rhodium) | Coordination and sequential hydride transfer | researchgate.net |
| Heterogeneous | Cobalt Nanoparticles, Raney Ni | Dissociative H₂ adsorption, surface hydrogenation | acs.org |
| Reduction (to Aldehyde) | Stoichiometric Reagent | DIBAL-H | Controlled hydride delivery, stops at imine stage | chemistrysteps.comvanderbilt.edu |
Kinetic Studies and Reaction Rate Determinants
The kinetic profile of reactions involving 4-(Trifluoromethoxy)butyronitrile is crucial for understanding its reactivity and optimizing reaction conditions for various chemical transformations. While specific kinetic data for this compound is not extensively documented in publicly available literature, the primary determinants of its reaction rates can be inferred from the electronic and steric properties of its functional groups: the trifluoromethoxy group and the nitrile group.
Key factors that are expected to govern the kinetics of reactions involving 4-(Trifluoromethoxy)butyronitrile include the nature of the reactants, their concentrations, the reaction temperature, and the presence of catalysts. libretexts.org
The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property significantly influences the electron density of the adjacent alkyl chain, which in turn affects the reactivity of the nitrile group. For instance, in nucleophilic addition reactions at the nitrile carbon, the electron-withdrawing nature of the -OCF₃ group would likely enhance the electrophilicity of the nitrile carbon, potentially increasing the reaction rate. nih.gov
Kinetic studies for reactions of 4-(Trifluoromethoxy)butyronitrile would typically involve monitoring the concentration of reactants or products over time under various conditions. This allows for the determination of the reaction order, rate constant (k), and activation energy (Ea).
For example, in a hypothetical hydrolysis of 4-(Trifluoromethoxy)butyronitrile to the corresponding carboxylic acid, a kinetic study might investigate the effect of acid or base concentration, and temperature on the reaction rate. The rate of such a reaction is generally expected to increase with higher concentrations of reactants and at elevated temperatures. libretexts.orglibretexts.org
A representative data table from a hypothetical kinetic study on a reaction of 4-(Trifluoromethoxy)butyronitrile is presented below to illustrate how reaction rate determinants are typically evaluated.
Table 1: Representative Kinetic Data for a Hypothetical Reaction of 4-(Trifluoromethoxy)butyronitrile This table is for illustrative purposes only and does not represent actual experimental data for 4-(Trifluoromethoxy)butyronitrile.
| Experiment | [4-(Trifluoromethoxy)butyronitrile] (mol/L) | [Reactant B] (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻³ |
| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 25 | 2.9 x 10⁻³ |
| 4 | 0.1 | 0.1 | 40 | 6.2 x 10⁻³ |
In this illustrative table, doubling the concentration of 4-(Trifluoromethoxy)butyronitrile (Experiment 2 vs. 1) doubles the rate constant, suggesting a first-order dependence on its concentration. Similarly, the reaction appears to be first order with respect to "Reactant B" (Experiment 3 vs. 1). The increase in the rate constant with temperature (Experiment 4 vs. 1) is a typical observation for most chemical reactions and can be used to calculate the activation energy. opentextbc.ca
The presence of a catalyst can also significantly alter the reaction rate by providing an alternative reaction pathway with a lower activation energy. libretexts.org For reactions involving the nitrile group, such as hydration or reduction, various transition metal complexes or acid/base catalysts could be employed to enhance the reaction rate. acs.orgchemistrysteps.com The choice of catalyst and its concentration would be critical determinants of the reaction kinetics.
Furthermore, the solvent in which the reaction is carried out can influence the rate by stabilizing or destabilizing the transition state. libretexts.org For reactions involving polar or charged intermediates, a polar solvent would be expected to increase the reaction rate.
Design and Synthesis of Advanced Derivatives and Analogs of 4 Trifluoromethoxy Butyronitrile
Structural Modifications at the Butyronitrile (B89842) Backbone
The four-carbon chain of 4-(trifluoromethoxy)butyronitrile serves as a versatile scaffold for structural modifications. Advanced derivatives can be achieved by targeting either the alpha-carbon adjacent to the nitrile group or by extending the terminal end of the aliphatic chain.
Alpha-Carbon Functionalization Strategies
The protons on the carbon atom alpha to the nitrile group (C2) are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to form a reactive nitrile anion. wikipedia.orgchegg.com This anion serves as a potent nucleophile for the introduction of a wide array of functional groups via reaction with various electrophiles. wikipedia.orgchegg.comyoutube.com
The general mechanism involves the deprotonation of 4-(trifluoromethoxy)butyronitrile to form a resonance-stabilized anion, which then undergoes a nucleophilic attack on an electrophilic reagent, such as an alkyl halide. chegg.com This process allows for the direct formation of a new carbon-carbon bond at the alpha-position.
A primary challenge in this approach is the potential for polyalkylation, where the mono-alkylated product, which still possesses an acidic alpha-proton, undergoes a second alkylation. wikipedia.org Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired mono-functionalized product.
Table 1: Potential Alpha-Carbon Functionalization Reactions
| Electrophile | Reagents & Conditions | Resulting α-Substituted Derivative | Reaction Type |
|---|---|---|---|
| Alkyl Halide (R-X) | 1. LDA, THF, -78°C 2. R-X | 2-Alkyl-4-(trifluoromethoxy)butyronitrile | Alkylation |
| Aldehyde (R-CHO) | 1. LDA, THF, -78°C 2. R-CHO 3. H₃O⁺ workup | 2-(1-Hydroxyalkyl)-4-(trifluoromethoxy)butyronitrile | Aldol-type Addition |
| Ketone (R-CO-R') | 1. LDA, THF, -78°C 2. R-CO-R' 3. H₃O⁺ workup | 2-(1-Hydroxy-1,1-dialkyl)-4-(trifluoromethoxy)butyronitrile | Aldol-type Addition |
| Epoxide | 1. LDA, THF, -78°C 2. Epoxide 3. H₃O⁺ workup | 2-(2-Hydroxyalkyl)-4-(trifluoromethoxy)butyronitrile | Ring-Opening Alkylation |
Terminal Aliphatic Chain Elongation and Diversification
Modifying the length and composition of the aliphatic chain creates a diverse range of analogs. These syntheses typically involve building the desired carbon skeleton prior to the introduction of the nitrile or trifluoromethoxy group. A common strategy for chain extension is to start with a precursor containing the trifluoromethoxy moiety and add carbon atoms.
For example, the synthesis of 5-(trifluoromethoxy)pentanenitrile could be envisioned starting from 4-(trifluoromethoxy)butan-1-ol. The alcohol can be converted to a good leaving group (e.g., a tosylate or bromide) and subsequently displaced by a cyanide nucleophile (e.g., NaCN) in a classic Sₙ2 reaction. This method effectively adds one carbon to the chain. youtube.com
Proposed Synthesis of 5-(Trifluoromethoxy)pentanenitrile:
Halogenation: 4-(Trifluoromethoxy)butan-1-ol is reacted with a reagent like phosphorus tribromide (PBr₃) to form 1-bromo-4-(trifluoromethoxy)butane.
Cyanation: The resulting bromo-alkane is treated with sodium cyanide in a polar aprotic solvent like DMSO to yield 5-(trifluoromethoxy)pentanenitrile.
This strategy can be extended to create longer-chain analogs by using appropriate starting materials.
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional handle that can be converted into a variety of other important chemical moieties, providing access to a broad spectrum of derivatives including amides, carboxylic acids, amines, and aldehydes. commonorganicchemistry.com
Conversion to Other Functionalities (e.g., amides, acids, amines, aldehydes)
The transformation of the cyano group is fundamental to expanding the chemical diversity of the core molecule.
Hydrolysis to Carboxylic Acids and Amides: Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. chemguide.co.ukbyjus.com The reaction proceeds through an amide intermediate. organicchemistrytutor.com By using milder basic conditions and carefully controlling the reaction time and temperature, it is often possible to isolate the corresponding amide, 4-(trifluoromethoxy)butanamide. organicchemistrytutor.com Vigorous acidic (e.g., refluxing aqueous HCl) or basic (e.g., refluxing aqueous NaOH) conditions will drive the reaction to completion, yielding 4-(trifluoromethoxy)butanoic acid. commonorganicchemistry.comchemguide.co.uk
Reduction to Primary Amines: The nitrile can be reduced to a primary amine by treatment with a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which, after an aqueous workup, yields 4-(trifluoromethoxy)butan-1-amine. chemistrysteps.comjove.comchemguide.co.uk
Partial Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. An aqueous workup hydrolyzes the intermediate imine to afford 4-(trifluoromethoxy)butanal. chemistrysteps.comjove.com
Table 2: Key Transformations of the Nitrile Group
| Target Functional Group | Reagents & Conditions | Product |
|---|---|---|
| Carboxylic Acid | H₃O⁺ (e.g., aq. HCl), heat (reflux) | 4-(Trifluoromethoxy)butanoic acid |
| Carboxamide | aq. NaOH, mild heat | 4-(Trifluoromethoxy)butanamide |
| Primary Amine | 1. LiAlH₄, THF 2. H₂O workup | 4-(Trifluoromethoxy)butan-1-amine |
| Aldehyde | 1. DIBAL-H, Toluene, -78°C 2. H₂O workup | 4-(Trifluoromethoxy)butanal |
Cyclization and Annulation Reactions Involving the Nitrile Group
The nitrile group can participate in intramolecular reactions to form cyclic structures, a key strategy in the synthesis of complex molecules.
Thorpe-Ziegler Cyclization: This reaction involves the intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic β-keto nitrile after initial cyclization to an enamine, which upon hydrolysis yields a cyclic ketone. dntb.gov.uabuchler-gmbh.comwikipedia.org To apply this to a derivative of 4-(trifluoromethoxy)butyronitrile, a second nitrile group must be introduced into the molecule. For example, an elongated analog such as 7-cyano-4-(trifluoromethoxy)heptanenitrile could theoretically undergo cyclization to form a six-membered ring.
Intramolecular Cyclization of ω-Halonitriles: A powerful method for forming carbocycles involves the intramolecular alkylation of a nitrile anion by a tethered alkyl halide. nih.govacs.org A derivative such as 6-chloro-2-[3-(trifluoromethoxy)propyl]hexanenitrile could be synthesized and then treated with a strong base. The base would deprotonate the alpha-carbon, and the resulting anion would attack the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, forming a five-membered ring, cyclopentanecarbonitrile, with a trifluoromethoxy-containing side chain.
Variations of the Trifluoromethoxy Group and its Positional Isomers
Creating analogs by altering the fluorine content of the methoxy (B1213986) group or by changing its position on the butyronitrile backbone can significantly impact the molecule's properties.
The synthesis of such analogs relies heavily on the availability of the corresponding substituted alcohol precursors. The trifluoromethoxy group is typically installed by reacting an alcohol with a suitable trifluoromethylating agent. chemrevlett.commdpi.com
Synthesis of Positional Isomers: To synthesize isomers like 2-(trifluoromethoxy)butyronitrile or 3-(trifluoromethoxy)butyronitrile, one would need to start with 2-hydroxybutyronitrile or 3-hydroxybutyronitrile, respectively. These hydroxy nitriles could then be subjected to O-trifluoromethylation. A variety of modern reagents exist for this purpose, including electrophilic reagents (e.g., Togni's reagents) and nucleophilic trifluoromethoxylation methods. chemrevlett.comacs.org
Synthesis of Fluoroalkoxy Analogs: Analogs with different fluoroalkoxy groups, such as the difluoromethoxy (OCF₂H) group, can also be prepared. The synthesis of 4-(difluoromethoxy)butyronitrile would likely start from 4-hydroxybutyronitrile. This alcohol could then be reacted with a difluorocarbene source, such as sodium chlorodifluoroacetate, under basic conditions to install the OCF₂H group. nih.govorgsyn.org
Table 3: Synthesis of Fluoroalkoxy and Positional Isomers
| Target Analog | Required Precursor | Illustrative Reagent for Fluoroalkoxylation |
|---|---|---|
| 3-(Trifluoromethoxy)butyronitrile | 3-Hydroxybutyronitrile | Togni's Reagent II (electrophilic) |
| 2-(Trifluoromethoxy)butyronitrile | 2-Hydroxybutyronitrile | Umemoto's Reagent (electrophilic) |
| 4-(Difluoromethoxy)butyronitrile | 4-Hydroxybutyronitrile | Sodium chlorodifluoroacetate (difluorocarbene source) |
| 4-(Pentafluoroethoxy)butyronitrile | 4-Hydroxybutyronitrile | Pentafluoroethylating reagents |
Isosteric Replacements and Bioisosteric Design Considerations
The concept of isosterism, where atoms or groups of atoms with similar size, shape, and electronic properties are interchanged, is a fundamental strategy in drug design. Bioisosterism expands on this by considering replacements that, while not necessarily structurally identical, result in similar biological activity. acs.org In the context of 4-(Trifluoromethoxy)butyronitrile, both the trifluoromethoxy group and the nitrile functionality are prime candidates for bioisosteric modification to fine-tune molecular properties.
The trifluoromethoxy group is often considered a bioisostere for other small, lipophilic groups. Its strong electron-withdrawing nature and increased lipophilicity compared to a methoxy group can significantly impact a molecule's metabolic stability, membrane permeability, and binding interactions. nih.govmdpi.com For instance, the trifluoromethyl (-CF3) group has been successfully used as a bioisosteric replacement for the aliphatic nitro (-NO2) group, leading to compounds with improved potency and metabolic stability. mdpi.comnih.govnih.govacs.orgelsevierpure.comnih.gov While direct bioisosteric replacement data for the trifluoromethoxy group in aliphatic nitriles is not extensively documented, the principles suggest that it could be a viable substitute for other small ether or alkyl groups to enhance lipophilicity and block metabolic oxidation at that position.
A study on the lipophilicity of aliphatic trifluoromethyl alcohols showed that the position of the trifluoromethyl group relative to a hydroxyl group significantly affects the change in lipophilicity (Δlog P). bohrium.com This highlights the importance of positional considerations when making bioisosteric replacements.
The nitrile group itself is a versatile pharmacophore and can act as a bioisostere for various functional groups, including carbonyls, halogens, and even hydroxyl groups, by participating in hydrogen bonding and polar interactions. acs.org Its replacement can be a key strategy to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Interactive Table: Potential Bioisosteric Replacements for Functional Groups in 4-(Trifluoromethoxy)butyronitrile and their Rationale.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Modulate electronics and lipophilicity. |
| Ethyl (-CH2CH3) | Alter steric bulk and lipophilicity. | |
| Isopropyl (-CH(CH3)2) | Increase steric bulk and lipophilicity. | |
| Cyclopropyl | Introduce conformational rigidity. | |
| Nitrile (-CN) | Carbonyl (ketone/aldehyde) | Alter hydrogen bonding capacity and reactivity. |
| Halogen (e.g., -Cl, -Br) | Mimic polar interactions and size. | |
| Tetrazole | Serve as a non-classical isostere with similar acidity and metabolic stability. | |
| Oxadiazole | Act as a metabolically stable amide isostere. |
Stereochemical Control in Derivative Synthesis
The introduction of chiral centers into a molecule can have profound effects on its pharmacological activity, as enantiomers often exhibit different interactions with chiral biological targets such as enzymes and receptors. Therefore, the development of synthetic methods that allow for precise stereochemical control is of paramount importance in the synthesis of advanced derivatives of 4-(Trifluoromethoxy)butyronitrile.
While specific examples of stereocontrolled synthesis for derivatives of 4-(Trifluoromethoxy)butyronitrile are not prevalent in the literature, general strategies for the asymmetric synthesis of related chiral building blocks, such as γ-substituted nitriles and molecules containing trifluoromethylated stereocenters, can be applied.
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, the alkylation of nitrile enolates, which can be generated by treating the nitrile with a strong base, can be rendered stereoselective by employing a chiral base or by attaching a chiral auxiliary to the nitrile precursor. youtube.com The subsequent removal of the auxiliary would yield the enantiomerically enriched nitrile derivative.
Furthermore, catalytic asymmetric methods offer an efficient route to chiral nitriles. Nickel-catalyzed stereoconvergent Negishi cross-couplings of racemic α-bromonitriles with aryl and alkenyl organozinc reagents have been shown to produce enantioenriched α-substituted nitriles in high yields and enantiomeric excess. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral derivatives of 4-(Trifluoromethoxy)butyronitrile by introducing a leaving group at a position designated for stereocenter formation.
The synthesis of chiral γ-hydroxy nitriles, which are valuable intermediates that can be cyclized to form chiral γ-lactones, has been achieved through biocatalytic methods. researchgate.net Ketoreductases have been used for the stereoselective reduction of γ-keto nitriles, providing access to optically active γ-hydroxy nitriles. researchgate.net This enzymatic approach could be explored for the synthesis of chiral hydroxylated derivatives of 4-(Trifluoromethoxy)butyronitrile.
Interactive Table: General Strategies for Stereochemical Control in the Synthesis of Nitrile Derivatives.
| Synthetic Strategy | Description | Potential Application to 4-(Trifluoromethoxy)butyronitrile Derivatives |
| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of a new bond. The auxiliary is later removed. | Introduction of a substituent at the α- or β-position of the nitrile with stereocontrol. |
| Catalytic Asymmetric Alkylation | A chiral catalyst (e.g., a metal complex with a chiral ligand) is used to control the stereochemistry of an alkylation reaction. | Enantioselective introduction of alkyl or aryl groups at a specific position in the butyronitrile chain. |
| Biocatalytic Reduction | Enzymes, such as ketoreductases or hydroxynitrile lyases, are used to catalyze stereoselective transformations. researchgate.netnii.ac.jp | Stereoselective reduction of a ketone derivative to a chiral alcohol, or asymmetric addition of cyanide to an aldehyde precursor. |
| Stereoconvergent Cross-Coupling | A racemic starting material is converted to a single enantiomer of the product using a chiral catalyst. nih.gov | Synthesis of chiral derivatives from racemic precursors containing a suitable leaving group. |
Advanced Spectroscopic and Analytical Methodologies for Research on 4 Trifluoromethoxy Butyronitrile
The detailed investigation of 4-(Trifluoromethoxy)butyronitrile, a specialized organofluorine compound, relies on a suite of advanced analytical techniques. These methodologies are essential for confirming its molecular structure, assessing its purity, and understanding its behavior in chemical transformations. The following sections explore the specific applications of key spectroscopic and chromatographic methods in the research context of this compound.
Theoretical and Computational Chemistry Investigations of 4 Trifluoromethoxy Butyronitrile
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 4-(Trifluoromethoxy)butyronitrile, these studies can predict its geometry, stability, and electronic properties, which are foundational to its chemical behavior.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-electron problem to one based on electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
Computational studies on butyronitrile (B89842) and related molecules provide a basis for predicting the structural parameters of 4-(Trifluoromethoxy)butyronitrile. researchgate.netresearchgate.net The resulting optimized geometry allows for the calculation of various ground-state properties. For instance, the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting the electron-rich region around the nitrile nitrogen and the electron-poor regions associated with the hydrogens and the highly electronegative trifluoromethoxy group.
Table 1: Representative Calculated Ground State Properties for 4-(Trifluoromethoxy)butyronitrile This interactive table contains hypothetical data based on typical DFT calculation results for structurally similar molecules.
| Property | Predicted Value | Method/Basis Set | Significance |
|---|---|---|---|
| Total Energy | (Calculated Value in Hartrees) | B3LYP/6-311+G(d,p) | Represents the total electronic energy of the optimized molecule; used for comparing conformer stability. |
| Dipole Moment | ~3.5 - 4.0 D | B3LYP/6-311+G(d,p) | Indicates a highly polar molecule, influenced by the C≡N and O-CF₃ groups, affecting solubility and intermolecular interactions. wikipedia.org |
| C≡N Bond Length | ~1.16 Å | B3LYP/6-311+G(d,p) | Characteristic triple bond length for a nitrile group. |
| O-CF₃ Bond Length | ~1.37 Å | B3LYP/6-311+G(d,p) | Reflects the strong bond between oxygen and the electron-withdrawing CF₃ group. |
While DFT is a workhorse, post-Hartree-Fock methods provide a systematic way to improve upon its approximations by more accurately accounting for electron correlation. These methods are built upon the Hartree-Fock (HF) solution and include techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). rsc.org
These higher-level ab initio calculations are computationally more demanding but yield more accurate energies, often referred to as "gold standard" results. nih.gov For 4-(Trifluoromethoxy)butyronitrile, methods like CCSD(T) would be used on the DFT-optimized geometries of key conformers to provide benchmark energetic data. This high-accuracy information is crucial for validating the chosen DFT functional and for building a reliable picture of the potential energy surface, especially when small energy differences between conformers or transition states are critical. nih.gov
DFT calculations are routinely used to predict spectroscopic data, which can be directly compared with experimental results for structure validation. By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed. This yields the frequencies and intensities of infrared (IR) and Raman bands. For 4-(Trifluoromethoxy)butyronitrile, this would allow for the assignment of key vibrational modes, such as the characteristic C≡N triple bond stretch, C-F stretches, and C-O-C ether stretches. researchgate.netnih.gov
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to compute NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net The predicted ¹⁹F NMR shift would be particularly sensitive to the electronic environment of the trifluoromethoxy group.
Table 2: Predicted Key Vibrational Frequencies for 4-(Trifluoromethoxy)butyronitrile This interactive table contains representative data from DFT frequency calculations. Frequencies are typically scaled to better match experimental values.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C≡N Stretch | ~2250 - 2270 | Medium |
| C-F Symmetric Stretch | ~1250 - 1290 | Strong |
| C-O-C Asymmetric Stretch | ~1180 - 1220 | Strong |
| CH₂ Rocking/Wagging | ~750 - 1000 | Variable |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
The butyronitrile chain of the molecule is flexible, with multiple rotatable single bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are an ideal tool for exploring this landscape. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's dynamic behavior to be observed over time. nih.gov
A conformational analysis of 4-(Trifluoromethoxy)butyronitrile using MD would reveal the preferred dihedral angles and the relative populations of different conformers (e.g., gauche vs. anti arrangements along the C-C-C backbone). researchgate.net This is governed by a balance of steric hindrance and intramolecular interactions.
MD simulations are also exceptionally well-suited for studying solvent effects. By placing the nitrile molecule in a simulation box filled with explicit solvent molecules (such as water or an organic solvent), one can observe how solute-solvent interactions influence conformational preferences. acs.org The polar nitrile and trifluoromethoxy groups will interact strongly with polar solvents through dipole-dipole forces and hydrogen bonding (with protic solvents), potentially stabilizing conformers that differ from those favored in the gas phase. All-atom force fields, which explicitly define parameters for every atom, are essential for accurately modeling the subtle interactions in fluorinated systems. acs.orgresearchgate.net
Computational Mechanistic Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For 4-(Trifluoromethoxy)butyronitrile, a reaction of significant interest is its hydrolysis to the corresponding amide and carboxylic acid. libretexts.orgchemistrysteps.com This reaction can be catalyzed by acid or base. libretexts.org
Computational methods can be used to locate the transition state (TS) for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. nih.gov The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. For the hydrolysis of a nitrile, the mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.comacs.org DFT calculations can model the geometry of this attack, identifying the structure of the unstable tetrahedral intermediate and the transition state leading to it.
To gain a complete picture of a reaction, chemists often map the free energy surface (FES) along a defined reaction coordinate. The reaction coordinate is a geometric parameter that charts the progress from reactants to products. For the initial step of nitrile hydrolysis, a logical reaction coordinate would be the distance between the incoming nucleophile's oxygen atom and the nitrile's carbon atom. acs.org
By performing a series of constrained geometry optimizations at different values of the reaction coordinate, a one-dimensional potential energy profile can be constructed. This profile reveals the energy of the reactants, the transition state, and the product (or intermediate), providing a quantitative measure of the reaction's thermodynamic and kinetic feasibility. nih.gov More advanced techniques can map multi-dimensional free energy surfaces, offering a more complete view of the reaction landscape and helping to identify the most favorable reaction pathway among several possibilities. aip.org
Transition State Characterization and Reaction Barrier Calculation
Theoretical and computational chemistry provides powerful tools to investigate the reactivity of molecules like 4-(Trifluoromethoxy)butyronitrile. By modeling potential reaction pathways, chemists can gain insights into reaction mechanisms, predict the feasibility of a transformation, and understand the factors controlling reaction rates and product distributions. Central to these investigations is the characterization of transition states and the calculation of reaction barriers.
A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier. A lower reaction barrier corresponds to a faster reaction rate.
For a hypothetical reaction involving 4-(Trifluoromethoxy)butyronitrile, such as a nucleophilic substitution at the carbon adjacent to the trifluoromethoxy group, computational methods can be employed to elucidate the mechanism. For instance, in a reaction with a nucleophile (Nu⁻), the process could proceed through an S_N2-like mechanism.
Reaction: CH₂(OCF₃)CH₂CH₂CN + Nu⁻ → Nu-CH₂CH₂CH₂CN + ⁻OCF₃
The investigation of such a reaction would typically involve the following computational steps:
Geometry Optimization: The three-dimensional structures of the reactant (4-(Trifluoromethoxy)butyronitrile and the nucleophile) and the expected product are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical and often challenging step, requiring specialized algorithms that locate a saddle point on the potential energy surface.
Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. For a minimum energy structure (reactant or product), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to ensure that it correctly connects the desired reactants and products.
Energy Calculation: With the optimized structures of the reactants, transition state, and products, their electronic energies are calculated at a high level of theory and with a large basis set to obtain an accurate reaction energy profile.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study of a nucleophilic substitution on 4-(Trifluoromethoxy)butyronitrile.
Table 1: Hypothetical Calculated Energies for the Nucleophilic Substitution of 4-(Trifluoromethoxy)butyronitrile with Cyanide (CN⁻)
| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (4-(Trifluoromethoxy)butyronitrile + CN⁻) | -735.12345 | 0.0 |
| Transition State | -735.09876 | 15.5 |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific reaction.
This theoretical approach allows for the comparison of different potential reaction pathways and the rational design of reaction conditions. For example, the effect of different solvents can be modeled using implicit or explicit solvent models, and the reactivity of different nucleophiles can be compared by calculating the respective reaction barriers.
Cheminformatics and Machine Learning Approaches for Reaction Discovery and Optimization
Cheminformatics and machine learning (ML) are transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions from large datasets. ucla.eduacs.org These data-driven approaches can be particularly valuable for navigating the complex reaction landscapes of fluorinated compounds like 4-(Trifluoromethoxy)butyronitrile. rsc.org
Cheminformatics for Reaction Data Analysis
Cheminformatics involves the use of computational methods to analyze and organize chemical data. For reaction discovery, this can include:
Database Mining: Searching large reaction databases (like Reaxys or SciFinder) for precedents of similar transformations involving trifluoromethoxy-substituted compounds or nitriles.
Molecular Fingerprinting: Representing molecules as numerical vectors (fingerprints) that encode their structural features. These fingerprints can be used to quantify the similarity between different substrates and reagents.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Building models that correlate the structural features of molecules with their reactivity or with the yield of a particular reaction.
Machine Learning for Reaction Prediction
Machine learning algorithms can be trained on datasets of chemical reactions to predict the outcomes of new, untested reactions. researchgate.netucla.edu For a compound like 4-(Trifluoromethoxy)butyronitrile, an ML model could be developed to predict the yield of a specific transformation under various conditions.
A typical workflow for developing such a model involves:
Data Collection: A dataset of reactions is compiled, including the structures of the reactants, reagents, catalysts, solvents, and the corresponding reaction yields. This data is often generated using high-throughput experimentation (HTE).
Featurization: The different components of the reaction are converted into numerical representations (features) that the ML algorithm can process. This can include physicochemical properties calculated from theory, molecular fingerprints, or other descriptors.
Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the dataset to learn the relationship between the input features and the reaction yield. rsc.org
Model Validation: The model's predictive power is assessed on a separate set of data (a test set) that was not used during training.
Prediction: The trained model can then be used to predict the yields for new combinations of substrates, reagents, and conditions, thereby guiding experimental efforts.
The table below illustrates a hypothetical dataset that could be used to train an ML model for a reaction involving 4-(Trifluoromethoxy)butyronitrile.
Table 2: Hypothetical Dataset for Machine Learning-Guided Optimization of a Reaction
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Trifluoromethoxy)butyronitrile | Reagent A | Base X | Toluene | 80 | 45 |
| 4-(Trifluoromethoxy)butyronitrile | Reagent A | Base Y | Dioxane | 100 | 62 |
| 4-(Trifluoromethoxy)butyronitrile | Reagent B | Base X | Toluene | 80 | 78 |
| 4-(Trifluoromethoxy)butyronitrile | Reagent B | Base Y | Dioxane | 100 | 91 |
| Analog 1 | Reagent A | Base X | Toluene | 80 | 30 |
Note: This table contains hypothetical data for illustrative purposes.
By analyzing such datasets, machine learning models can uncover complex, non-linear relationships between reaction parameters and outcomes that might not be apparent from traditional one-variable-at-a-time experimentation. ucla.edu This allows for the in silico screening of a vast number of potential reactions, prioritizing those with the highest predicted yields for experimental validation. This approach can significantly accelerate the discovery of novel reactions and the optimization of existing ones for the synthesis of complex molecules containing the trifluoromethoxy group.
Advanced Applications in Chemical Synthesis and Materials Science Research
4-(Trifluoromethoxy)butyronitrile as a Key Intermediate for Complex Molecular Architectures
As a bifunctional molecule, 4-(trifluoromethoxy)butyronitrile serves as a versatile building block. The nitrile (-C≡N) group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloadditions, while the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties to the final product. nih.govlibretexts.org
The incorporation of fluorine-containing moieties is a critical strategy in the development of modern pharmaceuticals and agrochemicals. cas.cnnih.gov The trifluoromethoxy group is particularly valued as it often enhances metabolic stability, binding affinity, and membrane permeability compared to non-fluorinated analogs. nih.gov
4-(Trifluoromethoxy)butyronitrile provides a flexible four-carbon chain terminating in a trifluoromethoxy group. The nitrile functional group serves as a synthetic handle for elaboration into more complex structures. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethoxy)butanoic acid or reduced using reagents like lithium aluminum hydride to form 4-(trifluoromethoxy)butan-1-amine. libretexts.org These derivatives can then be used in standard coupling reactions (e.g., amidation, esterification) to be incorporated into larger, biologically active molecules.
While specific examples detailing the use of 4-(trifluoromethoxy)butyronitrile are not prevalent in open literature, its value can be inferred from the synthesis of complex agrochemicals containing similar structural motifs. For example, the insecticide Flometoquin features a trifluoromethoxy-substituted aromatic ring, which is derived from 4-(trifluoromethoxy)phenol (B149201) during its synthesis. ccspublishing.org.cn A building block like 4-(trifluoromethoxy)butyronitrile offers an alternative pathway to introduce a trifluoromethoxyalkyl group, which can be crucial for fine-tuning the biological activity and pharmacokinetic profile of a target compound.
Table 1: Potential Transformations of 4-(Trifluoromethoxy)butyronitrile for Fine Chemical Synthesis
| Starting Material | Reagent/Condition | Product | Application of Product |
|---|---|---|---|
| 4-(Trifluoromethoxy)butyronitrile | H₃O⁺ / Heat | 4-(Trifluoromethoxy)butanoic acid | Precursor for esters and amides |
| 4-(Trifluoromethoxy)butyronitrile | 1. LiAlH₄ / 2. H₂O | 4-(Trifluoromethoxy)butan-1-amine | Precursor for amides and imines |
Alkyl nitriles are established precursors in the synthesis of nitrogen-containing heterocyclic compounds through annulation reactions, where a new ring is formed onto an existing molecule. duq.edulongdom.org The nitrile group can act as an electrophilic center or be transformed into an intermediate that participates in ring closure.
One notable example of such a reaction is the transition-metal-catalyzed [4+2] annulation of nitriles with benzylamines to produce quinazolines. acs.org In this type of reaction, the nitrile serves as a two-atom synthon, contributing its carbon and nitrogen atoms to the newly formed heterocyclic ring. Another approach involves radical annulations, where a radical generated on a cyano-substituted alkyl chain adds to an isonitrile, initiating a cascade of reactions that result in a cyclized product. documentsdelivered.com
Although direct examples involving 4-(trifluoromethoxy)butyronitrile are not documented in peer-reviewed literature, its structure is suitable for these synthetic strategies. It could be employed in such annulation reactions to generate novel heterocyclic systems containing a 3-(trifluoromethoxy)propyl substituent. This moiety could influence the final molecule's biological activity, solubility, and receptor-binding interactions due to the unique electronic properties and lipophilicity of the trifluoromethoxy group. nih.gov
Integration into Functional Materials and Advanced Chemical Systems
The distinct properties imparted by the trifluoromethoxy group are also of interest in materials science for the development of advanced polymers, hybrid materials, and electrolytes.
The incorporation of fluorinated groups is a common method for designing functional polymers with tailored properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity). mdpi.comrsc.org The trifluoromethoxy group, in particular, can be used to modify the electronic properties of conjugated polymers or enhance the performance of polyesters. mdpi.comrsc.org
While 4-(trifluoromethoxy)butyronitrile is not a monomer in its own right, it can be chemically converted into a polymerizable functional monomer. As described previously (7.1.1), its nitrile group can be transformed into a carboxylic acid or an amine. These resulting molecules, 4-(trifluoromethoxy)butanoic acid and 4-(trifluoromethoxy)butan-1-amine, can serve as monomers in step-growth polymerizations to produce polyesters or polyamides, respectively.
In such a polymer, the trifluoromethoxy group would be tethered to the polymer backbone as a pendant group via a flexible butyl spacer. This architecture could be used to design functional polymers where the surface properties are dominated by the low surface energy of the -OCF₃ groups, potentially creating highly hydrophobic or oleophobic coatings.
The sol-gel process is a versatile method for creating inorganic or organic-inorganic hybrid materials, typically from metal alkoxide precursors like tetraethoxysilane (TEOS). wikipedia.orggoogle.com Fluorinated organosilanes are often used as co-precursors in this process to create materials with low refractive indices and hydrophobic surfaces. researchgate.netajrconline.org For example, sol-gels prepared with precursors like triethoxy(4-(trifluoromethyl)-phenyl)silane exhibit enhanced properties for applications such as corrosion-resistant coatings. researchgate.net
4-(Trifluoromethoxy)butyronitrile cannot participate directly in sol-gel polymerization. However, it can be envisioned as a starting material for the synthesis of a suitable trifluoromethoxy-functionalized silane (B1218182) precursor. A hypothetical synthetic route could involve the reduction of the nitrile to an amine, followed by reaction with an epoxy-functional silane, or conversion of the butyronitrile (B89842) to an alkene followed by hydrosilylation. The resulting molecule would combine the sol-gel-active alkoxysilane group with the functionality of the trifluoromethoxy group. When co-polymerized with a bulk matrix precursor like TEOS, this functional silane would incorporate the -OCF₃ moiety into the final hybrid material, imparting properties such as hydrophobicity and chemical resistance.
Nitrile-based solvents are extensively investigated for use in non-aqueous electrolytes for advanced battery systems, such as lithium-ion batteries. nih.govresearchgate.net Their high polarity, stemming from the cyano (-C≡N) group, helps to dissolve lithium salts, while their wide electrochemical stability window is suitable for high-voltage applications. nih.govresearchgate.net Butyronitrile, in particular, has been studied as a component in fast-charging electrolyte formulations. researchgate.netmdpi.com
The chemical interactions within these electrolytes are complex. The lone pair of electrons on the nitrile's nitrogen atom can coordinate with lithium cations (Li⁺), forming a solvation sheath. researchgate.net The nature of this sheath, including the number of solvent molecules and their binding energy, dictates ion mobility and interfacial reactions. Introducing fluorine into the solvent molecule, as in 4-(trifluoromethoxy)butyronitrile, can further modulate these interactions. The strong electron-withdrawing effect of the -OCF₃ group can influence the electron density on the nitrile nitrogen, altering its coordination strength with Li⁺. Furthermore, fluorinated segments are known to be less soluble for the salt, which can lead to a "weakly solvating" effect. acs.org This can facilitate faster de-solvation of Li⁺ ions at the electrode surface, a key step in the charge-discharge process. The presence of the fluorinated group can also participate in the formation of a stable solid electrolyte interphase (SEI) on the anode, a critical component for battery longevity. acs.orgrsc.org
Table 2: Comparison of Physicochemical Properties of Nitrile-Based Electrolyte Solvents
| Compound | Formula | Dielectric Constant (ε) | Viscosity (η, mPa·s) | Boiling Point (°C) |
|---|---|---|---|---|
| Acetonitrile | CH₃CN | 37.5 | 0.34 | 82 |
| Butyronitrile | C₄H₇N | 20.7 | 0.59 | 117 |
| Succinonitrile | C₄H₄N₂ | 55.0 | 2.49 (as melt) | 267 |
| 3-Methoxypropionitrile | C₄H₇NO | 28.9 | 0.96 | 163 |
Data compiled from various sources for general comparison; values can vary with temperature and purity.
Given these principles, 4-(trifluoromethoxy)butyronitrile represents a molecule of interest for fundamental studies of chemical interactions in advanced electrolyte systems.
Catalytic or Ligand Design Applications
The unique combination of a trifluoromethoxy group and a nitrile functionality within the 4-(trifluoromethoxy)butyronitrile molecule suggests its potential, though not yet extensively documented, as a precursor or modifying agent in the design of specialized catalysts and ligands. The strong electron-withdrawing nature and the steric bulk of the trifluoromethoxy group, coupled with the coordinating ability of the nitrile, provide a foundation for its theoretical application in modulating the properties of catalytic systems.
The primary role of the trifluoromethoxy (-OCF₃) group in ligand design is its profound electronic influence. mdpi.com This group is one of the most powerfully electron-withdrawing substituents, a property that can significantly alter the electron density at a metal center when incorporated into a ligand framework. rsc.org This modulation of the electronic environment of a catalyst is crucial for tuning its reactivity, selectivity, and stability. For instance, in transition-metal catalysis, ligands bearing strongly electron-withdrawing groups can enhance the electrophilicity of the metal center, which can be beneficial for certain catalytic cycles, such as those involving nucleophilic attack on a coordinated substrate.
Furthermore, the trifluoromethoxy group can influence the steric environment around a metal center. Although not as sterically demanding as a tert-butyl group, the trifluoromethyl moiety within the -OCF₃ group provides a degree of steric hindrance that can be exploited to control the access of substrates to the catalytic site, potentially leading to higher regioselectivity or stereoselectivity in catalytic transformations. researchgate.net
While direct catalytic applications of 4-(trifluoromethoxy)butyronitrile are not yet reported in peer-reviewed literature, its nitrile group offers a versatile handle for synthetic elaboration into various ligand structures. Nitriles are well-established precursors for a variety of nitrogen-containing functional groups that are common in ligand scaffolds, such as amines and amides, through catalytic hydrogenation or hydrolysis. nih.govacs.org
For example, the catalytic reduction of the nitrile group in 4-(trifluoromethoxy)butyronitrile would yield 5-amino-1,1,1-trifluoromethoxypentane. This resulting primary amine could then be used to synthesize a range of ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), or multidentate amine-based ligands. The persistence of the trifluoromethoxy group on the alkyl chain would continue to exert its electronic influence on the resulting metal complex.
The table below illustrates the potential impact of a trifluoromethoxy-containing ligand on the catalytic performance in a hypothetical cross-coupling reaction, based on general principles observed with other fluorinated ligands.
Table 1: Hypothetical Influence of a 4-(Trifluoromethoxy)butyl-Derived Ligand on a Catalytic Cross-Coupling Reaction
| Ligand Type | Metal Center | Hypothetical Catalyst System | Potential Effect of -OCF₃ Group | Anticipated Outcome |
| Phosphine (B1218219) | Palladium | Pd(OAc)₂ with a phosphine ligand derived from the amine of reduced 4-(trifluoromethoxy)butyronitrile | Increased electrophilicity of the Pd center | Enhanced rate of reductive elimination |
| N-Heterocyclic Carbene (NHC) | Ruthenium | RuCl₂(p-cymene) with an NHC ligand bearing a 4-(trifluoromethoxy)butyl substituent | Steric control around the Ru center | Improved regioselectivity in metathesis |
| Schiff Base | Copper | Cu(I) complex with a Schiff base ligand from the amine of reduced 4-(trifluoromethoxy)butyronitrile and a salicylaldehyde | Stabilization of the catalyst through electronic effects | Increased catalyst lifetime and turnover number |
Research into the catalytic applications of fluorinated compounds is an active area. For example, cobalt corroles bearing trifluoromethyl groups have been shown to have their redox potentials significantly shifted, which is desirable for their use as electrocatalysts. nih.gov This demonstrates the principle that fluorinated alkyl groups can be used to fine-tune the electronic properties of a catalyst for a specific application.
The following table presents data on how the introduction of trifluoromethyl groups, which are electronically similar to trifluoromethoxy groups, can affect the redox potentials of cobalt corroles, illustrating the powerful electronic tuning possible with such fluorinated substituents.
Table 2: Effect of Trifluoromethyl Groups on the Redox Potentials of Cobalt Corroles
| Compound | Number of -CF₃ Groups | First Oxidation Potential (V vs. Fc/Fc⁺) | First Reduction Potential (V vs. Fc/Fc⁺) |
| Cobalt Corrole (unsubstituted) | 0 | 0.25 | -1.50 |
| A₂B-type Cobalt Corrole | 2 | 0.58 | -1.15 |
| A₃-type Cobalt Corrole | 3 | 0.75 | -0.98 |
Data is illustrative and based on findings reported for trifluoromethylated cobalt corroles. nih.gov
Outlook and Future Research Directions in 4 Trifluoromethoxy Butyronitrile Chemistry
Emerging Synthetic Methodologies and Catalyst Development
The synthesis of molecules containing the trifluoromethoxy group has historically been challenging. researchgate.net However, recent progress in synthetic chemistry is opening new avenues for the efficient and selective preparation of compounds like 4-(Trifluoromethoxy)butyronitrile and its derivatives.
Future research will likely focus on the following areas:
Advanced Catalytic Systems: While traditional methods often required harsh conditions, emerging strategies utilize sophisticated catalysts. Transition-metal catalysis, particularly with copper and palladium, has been effective for creating C(sp²)–OCF3 bonds and will likely be adapted for more complex aliphatic systems. mdpi.com The development of dual-catalytic systems, for instance, merging photoredox catalysis with hydrogen atom transfer (HAT) or other metal catalysts, presents a powerful approach for direct C-H functionalization, potentially enabling the introduction of the trifluoromethoxy group at various positions on the butyronitrile (B89842) backbone under mild conditions. princeton.edu
Novel Reagent Development: The creation of new, safer, and more efficient trifluoromethoxylating reagents is a key area of development. Electrophilic reagents, such as those based on hypervalent iodine (e.g., Togni and Umemoto-type reagents), have enabled the direct trifluoromethoxylation of various nucleophiles. mdpi.commdpi.com Future work may lead to the design of reagents specifically tailored for aliphatic substrates or for late-stage functionalization, providing more direct routes to 4-(Trifluoromethoxy)butyronitrile.
Flow Chemistry and Process Optimization: The use of continuous flow chemistry offers significant advantages for handling potentially hazardous reagents and intermediates, improving reaction control, and enabling scalability. Applying flow methodologies to trifluoromethoxylation reactions could lead to safer and more efficient manufacturing processes for 4-(Trifluoromethoxy)butyronitrile.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |
| Photoredox/Metallaphotoredox Catalysis | Iridium or Ruthenium photocatalysts combined with Copper or Nickel catalysts | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. princeton.edusci-hub.se |
| Electrophilic Trifluoromethoxylation | Hypervalent Iodine(III) Reagents (e.g., Togni reagents) | Direct conversion of alcohols or other nucleophiles, avoids handling unstable trifluoromethoxide anions. mdpi.commdpi.com |
| Copper-Mediated Nucleophilic Reactions | Copper salts with sources like AgOCF3 or CsOCF3 | Versatility in coupling with aryl halides or diazonium salts, adaptable to flow chemistry. mdpi.com |
Novel Reaction Discoveries and Fundamental Mechanistic Insights
With improved access to 4-(Trifluoromethoxy)butyronitrile, the exploration of its reactivity will become a central research theme. The interplay between the strongly electron-withdrawing trifluoromethoxy group and the versatile nitrile moiety suggests a rich and unique chemical behavior.
Key future research directions include:
Transformations of the Nitrile Group: The nitrile group is a gateway to a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Research will focus on how the remote -OCF3 group influences the reactivity and selectivity of these standard transformations, potentially leading to novel outcomes or requiring the development of specialized reaction conditions.
Functionalization of the Aliphatic Chain: The electron-withdrawing nature of the trifluoromethoxy group can activate adjacent C-H bonds, making them susceptible to functionalization. This could enable the introduction of new substituents along the butyronitrile backbone, creating a diverse library of complex fluorinated molecules.
Mechanistic Elucidation: A deep understanding of reaction mechanisms is crucial for rational optimization and discovery. Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies will be employed. Isotopic labeling experiments and computational studies will be vital to unravel the intricate electronic effects of the -OCF3 group on reaction intermediates and transition states. For instance, understanding the mechanism of radical reactions involving this scaffold could be aided by 31P NMR studies, similar to those used in trifluoromethylation research. vt.edu
Advanced Computational Modeling Strategies and Predictive Chemistry
Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. For 4-(Trifluoromethoxy)butyronitrile, computational modeling will accelerate discovery and deepen understanding.
Future applications of computational chemistry in this area include:
Property Prediction with Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and advanced machine learning platforms like Chemprop and ChemBERTa can be trained on datasets of fluorinated compounds to predict the properties of novel derivatives of 4-(Trifluoromethoxy)butyronitrile. arxiv.org This can guide synthetic efforts by prioritizing molecules with desirable characteristics, such as optimal lipophilicity or specific electronic properties.
Reaction Pathway and Catalyst Design: Density Functional Theory (DFT) calculations can be used to map out the energy landscapes of potential reactions, identify key transition states, and predict reaction outcomes. nih.gov This is particularly valuable for designing new catalysts, as it allows for the in-silico screening of catalyst structures and the elucidation of the catalyst's mode of action, saving significant experimental time and resources. vt.edu
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies, catalyst design | Accurate prediction of reaction barriers, intermediate stability, and catalyst-substrate interactions. nih.gov |
| Machine Learning (e.g., QSAR, D-MPNN) | Predictive chemistry, virtual screening | High-throughput prediction of physicochemical and biological properties for new derivatives. arxiv.org |
| Molecular Dynamics (MD) | Materials science, conformational analysis | Simulation of bulk properties, understanding of intermolecular forces and structural dynamics. nih.gov |
Exploration of New Academic Application Domains in Materials and Synthetic Methodologies
The unique combination of the trifluoromethoxy and nitrile groups makes 4-(Trifluoromethoxy)butyronitrile a highly attractive building block for creating novel materials and as an intermediate in advanced synthetic strategies. springernature.comsigmaaldrich.com
Promising areas for future exploration are:
Advanced Polymers and Liquid Crystals: The polarity and rigidity imparted by the nitrile group, combined with the lipophilicity and stability of the trifluoromethoxy group, are desirable features for advanced materials. Polymers derived from this scaffold could exhibit unique thermal, dielectric, and optical properties. Its potential use in the synthesis of novel liquid crystals for display technologies is also a significant area of interest.
Electrolyte Additives for Batteries: The high electrochemical stability and polarity of molecules containing nitrile and fluoroalkyl groups make them promising candidates for electrolyte formulations in high-voltage lithium-ion batteries. 4-(Trifluoromethoxy)butyronitrile and its derivatives could be investigated as additives to improve battery safety and performance.
Scaffolds in Medicinal and Agrochemical Chemistry: The trifluoromethoxy group is a "privileged" functionality in drug discovery, known to enhance metabolic stability and cell membrane permeability. bohrium.commdpi.com 4-(Trifluoromethoxy)butyronitrile can serve as a versatile starting material for the synthesis of more complex, biologically active heterocyclic compounds or other molecular frameworks for screening in pharmaceutical and agrochemical research programs.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethoxy)butyronitrile?
A common approach involves nucleophilic substitution or condensation reactions. For example, analogous nitriles (e.g., 4-(3-methyl-5-nitropyrid-2-yl)butyronitrile) are synthesized via condensation of cyanoethyl malonate derivatives with halopyridines using NaH in THF . For 4-(Trifluoromethoxy)butyronitrile, a plausible route could involve coupling a trifluoromethoxy-containing aryl halide with a butyronitrile precursor via Pd-catalyzed cross-coupling. Purification via fractional distillation or column chromatography is critical to achieve 97% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H NMR to confirm proton environments (e.g., trifluoromethoxy group at ~δ 3.9–4.2 ppm), ¹⁹F NMR for fluorine signature, and ¹³C NMR for nitrile carbon (δ 115–125 ppm) .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1280–1120 cm⁻¹ (C-O-C of trifluoromethoxy) .
- Mass Spectrometry : GC-MS or LC-MS to confirm molecular ion ([M]⁺ at m/z ~195) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
Nitriles and trifluoromethoxy groups require stringent precautions:
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
- Avoid skin contact due to potential cyanide release upon degradation.
- Store in inert, dry conditions (argon atmosphere) away from oxidizers .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in organic transformations?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (σₚ ≈ 0.35), directing electrophilic substitution to the meta position. In nucleophilic reactions (e.g., SNAr), it deactivates the aromatic ring, requiring harsh conditions or catalysts. Computational studies (DFT) can predict activation energies for specific reactions, such as coupling with boronic esters (e.g., Suzuki-Miyaura) .
Q. What are the challenges in scaling up reactions involving 4-(Trifluoromethoxy)butyronitrile?
Key issues include:
- Moisture Sensitivity : The nitrile group can hydrolyze to carboxylic acids under acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DMF) and molecular sieves.
- Byproduct Formation : Side reactions (e.g., trimerization of nitriles) may occur at elevated temperatures. Monitor reaction progress via TLC or in-situ IR .
- Catalyst Poisoning : Residual impurities (e.g., halides) can deactivate Pd catalysts. Pre-purify starting materials via recrystallization .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Compare yields in toluene vs. acetonitrile.
- Catalyst Loading : Optimize Pd catalyst (e.g., Pd(PPh₃)₄) between 1–5 mol% to balance cost and efficiency.
- Oxygen Sensitivity : Use Schlenk techniques for air-sensitive intermediates .
Methodological Guidance Table
Applications in Advanced Research
Q. Can this compound serve as a precursor for bioactive molecules?
Yes. The nitrile group is a versatile handle for:
Q. What computational tools predict its interactions in catalytic systems?
Software like Gaussian or ORCA can model:
- Electrostatic Potential Maps : Visualize electron-deficient regions for catalyst binding.
- Transition State Analysis : Identify steric effects from the trifluoromethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
